B1575610 Vibi B

Vibi B

Cat. No.: B1575610
Attention: For research use only. Not for human or veterinary use.
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Description

The term "Vibi B" appears in multiple contexts across the provided evidence, but none explicitly define it as a standalone chemical or biological compound. Instead, "VIBI" is referenced in three distinct fields:

  • Thermodynamic Systems: In quantum mechanics, $ \tilde{V}i bi(t) $ represents subsystem-bath interactions in many-body systems, where $ Vi $ and $ bi(t) $ denote coupling operators and bath variables, respectively .
  • Biomedical Research: Ventilator-Induced Brain Injury (VIBI) refers to neurological damage in preterm infants caused by mechanical ventilation, linked to lung purinoceptor activation and ATP signaling .
  • Machine Learning: The Variational Information Bottleneck for Interpretation (VIBI) is a post-hoc explainability method for black-box models, prioritizing concise yet comprehensive feature selection .

For the purpose of this analysis, we assume "this compound" refers to VIBI in the biomedical context (ventilator-induced brain injury), given its relevance to compound-like mechanisms (e.g., ATP signaling pathways, pharmacological interventions).

Properties

bioactivity

Antimicrobial

sequence

GLPVCGETCFGGTCNTPGCTCSYPICTRN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Mechanisms

Table 1: Key Compounds/Mechanisms Associated with VIBI
Compound/Mechanism Role in VIBI Comparison with VIBI-Related Pathways Source
ATP Triggers lung purinoceptors (P2X), activating vagal sensory nerves and exacerbating brain injury. Elevated ATP levels are a primary driver of VIBI, unlike other neurotransmitters (e.g., glutamate) that play secondary roles in neuronal damage.
Iso-PPADS Non-selective P2X receptor antagonist; reduces VIBI severity by blocking ATP signaling. Similar to lidocaine (local anesthetic), but iso-PPADS specifically targets purinergic pathways, offering a more targeted therapeutic approach.
pAKT/AKT pathway Hippocampal signaling pathway disrupted during VIBI; linked to neuronal survival and apoptosis. Unlike pGSK3β/GSK3β , which shows no significant change post-iso-PPADS treatment, pAKT/AKT restoration correlates with VIBI amelioration.
Key Research Findings

ATP Antagonists vs. Anesthetics: Iso-PPADS reduced VIBI by normalizing hippocampal pAKT/AKT ratios, mirroring the protective effects of intratracheal lidocaine. However, iso-PPADS avoids systemic side effects associated with lidocaine, such as cardiovascular depression . Limitation: Both compounds require further pharmacokinetic studies to optimize dosing for preterm infants.

Comparison with Other Neuroprotective Agents :

  • Compounds like erythropoietin (EPO) and melatonin show efficacy in hypoxic brain injury but lack evidence in VIBI-specific models. VIBI’s unique etiology (mechanical ventilation-triggered ATP release) necessitates targeted interventions .

Biomarker Pathways :

  • The cleaved PARP-1/PARP-1 ratio , a marker of apoptosis, remains unchanged in iso-PPADS-treated subjects, unlike in untreated VIBI models. This contrasts with caspase-3 activation , which is broadly implicated in neuronal apoptosis across brain injuries .

Discussion

  • Mechanistic Specificity : VIBI’s dependence on ATP-P2X interactions distinguishes it from other brain injuries (e.g., hypoxic-ischemic encephalopathy), requiring compounds that modulate purinergic signaling rather than general neuroprotectants.

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